(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C12H13BrFNO. This compound is characterized by the presence of a bromo, fluoro, and methyl group on a phenyl ring, along with a pyrrolidinyl group attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-bromo-2-fluoro-5-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and continuous monitoring of the reaction progress ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the bromo, fluoro, and methyl groups on the phenyl ring enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluoro-5-methylphenyl)(piperidin-1-yl)methanone
- (4-Bromo-2-fluoro-5-methylphenyl)(morpholin-1-yl)methanone
- (4-Bromo-2-fluoro-5-methylphenyl)(azetidin-1-yl)methanone
Uniqueness
(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group, along with the bromo and fluoro substituents, enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Biological Activity
The compound (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, synthesis, and biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrFNO with a molecular weight of approximately 273.14 g/mol. The compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to a methyl group on the phenyl ring, along with a pyrrolidine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoro-5-methylphenol with pyrrolidin-1-one in the presence of appropriate coupling agents. The yield and purity of the synthesized compound can vary based on the reaction conditions, including temperature, solvent choice, and reaction time.
Antimicrobial Activity
Research indicates that various pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
This compound | TBD | TBD |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines. For example, certain analogs have shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism often involves intracellular release of active metabolites that disrupt cellular proliferation.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of several pyrrolidine derivatives, including this compound. Results demonstrated that halogen substitutions significantly enhance antimicrobial activity, suggesting that the bromine and fluorine atoms play a crucial role in bioactivity .
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects against human cancer cell lines, revealing that specific substitutions on the phenyl ring could modulate efficacy and selectivity towards cancer cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- Halogen Substituents : The presence of bromine and fluorine enhances biological activity.
- Pyrrolidine Ring : Modifications on the nitrogen or carbon atoms within the pyrrolidine ring can affect both potency and selectivity.
Properties
IUPAC Name |
(4-bromo-2-fluoro-5-methylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-8-6-9(11(14)7-10(8)13)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBFKCMDQVODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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